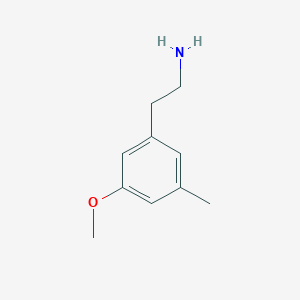

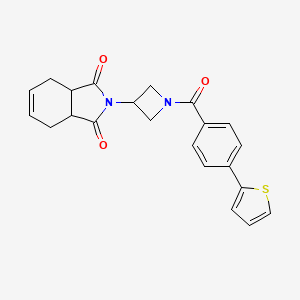

![molecular formula C12H13N3O B2496900 2-氨基-6H,7H,8H,9H,11H-吡啶并[2,1-b]喹唑-11-酮 CAS No. 70934-09-7](/img/structure/B2496900.png)

2-氨基-6H,7H,8H,9H,11H-吡啶并[2,1-b]喹唑-11-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Catalyst in Friedländer Synthesis

This compound plays a significant role in the Friedländer synthesis, which is a classical synthetic route for obtaining quinoline derivatives . The synthesis commonly involves the condensation and cycloaddition of 2-amino aryl ketones and α-methylene carbonyl derivatives .

Production of Physiologically Active Quinolines

The Al-based Lewis acid MOF catalyst MIL-53 (Al) efficiently facilitated the Friedlander synthesis, resulting in improved conversion and significant yields of physiologically active quinolines . These findings provide insights into versatile catalytic strategies and showcase the adaptability of MOFs in diverse chemical reactions .

Cancer Treatment

2-Amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one has been studied theoretically and experimentally for its potential use in cancer treatment . The theoretical calculations have shown that this compound interacts with sulfoxide groups .

Interaction with DNA Gyrase

This compound has been shown to bind to the mackinazolinone site on DNA gyrase in a manner similar to quinolones . This binding creates a conformation change that prevents the enzyme from functioning as an ATPase .

Surface and Solvent Reactions

Experimental studies have shown that 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one reacts with surfaces and solvents . This property could be useful in various chemical processes and reactions .

Interaction with Sulfoxide Groups

Theoretical calculations have shown that this compound interacts with sulfoxide groups . This interaction could be significant in various chemical and biological processes .

安全和危害

作用机制

Target of Action

The primary target of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is DNA gyrase , an enzyme that is essential for DNA replication . DNA gyrase is responsible for introducing negative supercoils into DNA, which helps to alleviate the tension created during DNA replication.

Mode of Action

2-Amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one interacts with DNA gyrase in a manner similar to quinolones . It binds to the mackinazolinone site on DNA gyrase, causing a conformational change that prevents the enzyme from functioning as an ATPase . This inhibits the enzyme’s ability to introduce negative supercoils into DNA, thereby disrupting DNA replication.

Pharmacokinetics

The compound’s molecular weight (21525 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed

Result of Action

The result of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one’s action is the inhibition of DNA replication, leading to cell death . This makes the compound a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer .

Action Environment

The action of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one can be influenced by various environmental factors. For instance, the compound has been shown to react with surfaces and solvents , which could potentially affect its stability and efficacy

属性

IUPAC Name |

2-amino-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-8-4-5-10-9(7-8)12(16)15-6-2-1-3-11(15)14-10/h4-5,7H,1-3,6,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQSVFKRMXLMQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC3=C(C2=O)C=C(C=C3)N)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2496820.png)

![5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B2496823.png)

![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)

![N-(3-{[2-(2,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2496836.png)

![N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B2496837.png)

![4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine](/img/structure/B2496838.png)

![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)